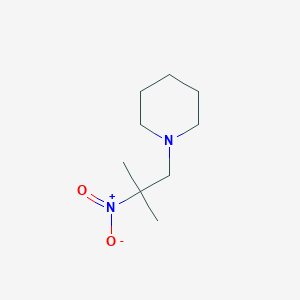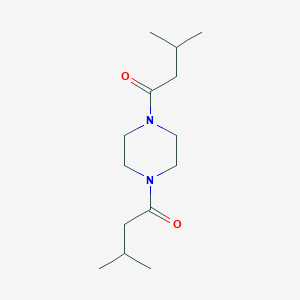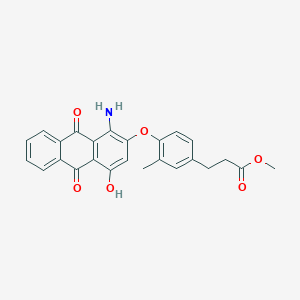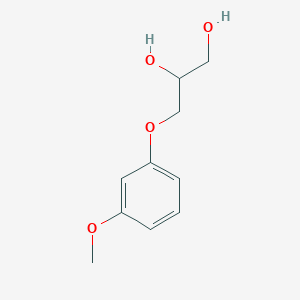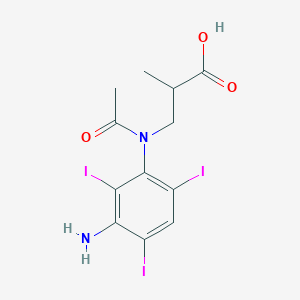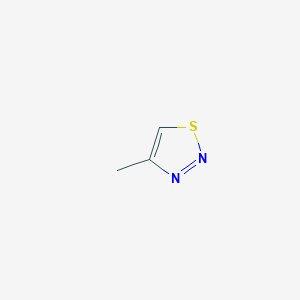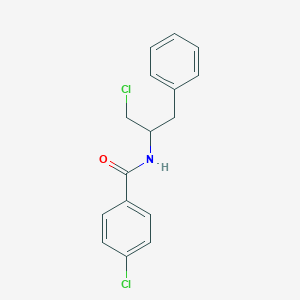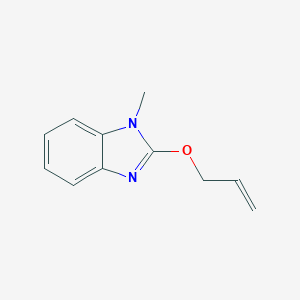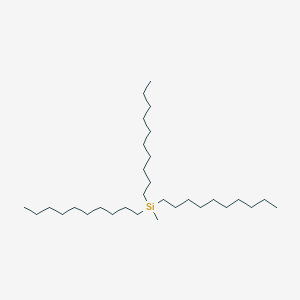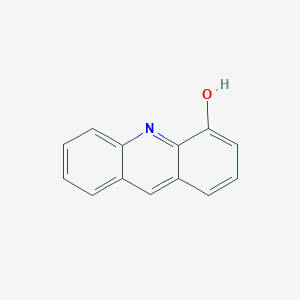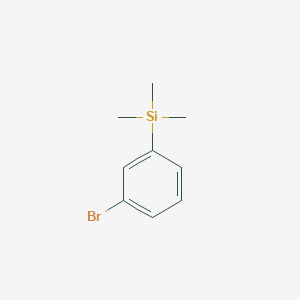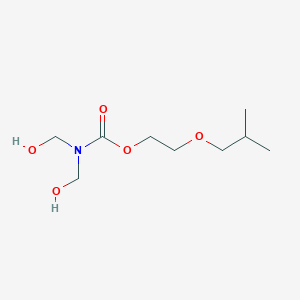
2-Isobutoxyethyl bis(hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutoxyethyl bis(hydroxymethyl)carbamate, also known as IBEHMC, is a carbamate derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a simple and efficient method and has shown promising results in various studies.
Mechanism Of Action
The mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been found to inhibit the activity of certain enzymes and proteins, which are involved in the development and progression of various diseases.
Biochemical And Physiological Effects
2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory properties and can reduce inflammation in the body. In addition, 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2-Isobutoxyethyl bis(hydroxymethyl)carbamate has several advantages for lab experiments. It is easy to synthesize, cost-effective, and has shown promising results in various studies. However, there are also limitations to using 2-Isobutoxyethyl bis(hydroxymethyl)carbamate in lab experiments. The compound is not very soluble in water, which can make it difficult to work with. In addition, more research is needed to fully understand the mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate and its potential side effects.
Future Directions
There are several future directions for the study of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate and its potential side effects.
Conclusion:
2-Isobutoxyethyl bis(hydroxymethyl)carbamate is a carbamate derivative that has shown promising results in various studies for its potential therapeutic applications. The compound is synthesized using a simple and efficient method and has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate and its potential side effects. There are several future directions for the study of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate, including the development of new synthetic methods, investigation of the compound's potential therapeutic applications in other diseases, and further research on its mechanism of action.
Synthesis Methods
The synthesis of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate involves the reaction of isobutylene oxide with bis(hydroxymethyl)carbamate in the presence of a catalyst. The reaction proceeds at room temperature and the product is obtained in high yield. This method is simple, efficient, and cost-effective, making it a popular choice for the synthesis of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate.
Scientific Research Applications
2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and Alzheimer's disease. 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory properties and can reduce inflammation in the body. In addition, 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
properties
CAS RN |
16005-83-7 |
|---|---|
Product Name |
2-Isobutoxyethyl bis(hydroxymethyl)carbamate |
Molecular Formula |
C9H19NO5 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(2-methylpropoxy)ethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H19NO5/c1-8(2)5-14-3-4-15-9(13)10(6-11)7-12/h8,11-12H,3-7H2,1-2H3 |
InChI Key |
GZDSLVJYTXIYNB-UHFFFAOYSA-N |
SMILES |
CC(C)COCCOC(=O)N(CO)CO |
Canonical SMILES |
CC(C)COCCOC(=O)N(CO)CO |
Other CAS RN |
16005-83-7 |
synonyms |
Bis(hydroxymethyl)carbamic acid 2-(isobutoxy)ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
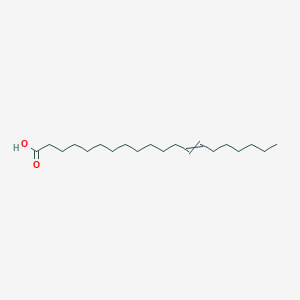
![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)
